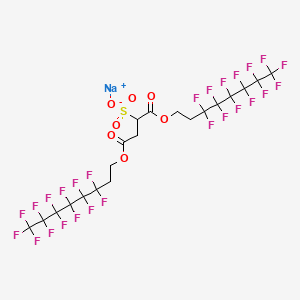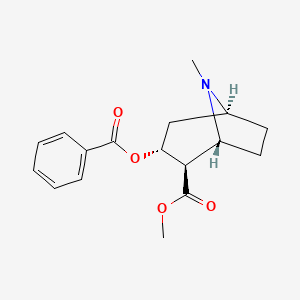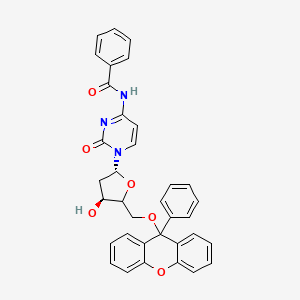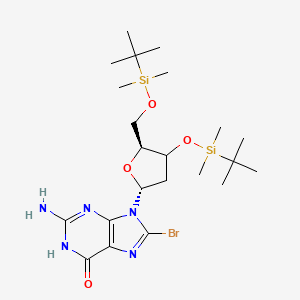![molecular formula C72H116O4P2S4Zn B13417850 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 288301-98-4](/img/structure/B13417850.png)
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is a complex organozinc compound. It is known for its unique chemical structure, which includes zinc coordinated with phosphorodithioate ligands. This compound is often used in various industrial applications due to its chemical stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of zinc salts with O,O-bis(dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zn2++2O,O-bis(dodecylphenyl) phosphorodithioic acid→Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]-+2H+
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through processes such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms in the phosphorodithioate ligands are oxidized.
Reduction: Reduction reactions can also occur, particularly involving the zinc center.
Substitution: The compound can participate in substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce new organozinc compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is used as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory agent. The compound’s ability to modulate immune responses is of particular interest.
Industry
Industrially, this compound is used as an additive in lubricants and greases. Its properties help reduce wear and tear on mechanical parts, extending their lifespan.
Wirkmechanismus
The mechanism by which Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- exerts its effects involves the interaction of its phosphorodithioate ligands with target molecules. In antimicrobial applications, the compound disrupts cell membranes, leading to cell death. In anti-inflammatory applications, it modulates signaling pathways involved in immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc bis[O,O-bis(2-ethylhexyl) phosphorodithioate]
- Zinc bis[O,O-dibutyl phosphorodithioate]
Comparison
Compared to similar compounds, Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is unique due to its longer alkyl chains (dodecyl groups). This structural difference imparts distinct physical and chemical properties, such as higher hydrophobicity and enhanced stability in various applications .
Eigenschaften
CAS-Nummer |
288301-98-4 |
|---|---|
Molekularformel |
C72H116O4P2S4Zn |
Molekulargewicht |
1301.3 g/mol |
IUPAC-Name |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI-Schlüssel |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


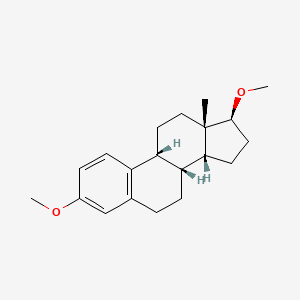
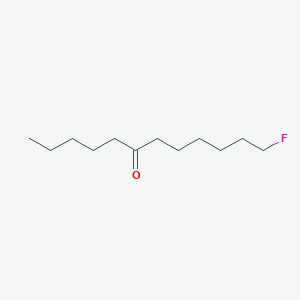

![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)

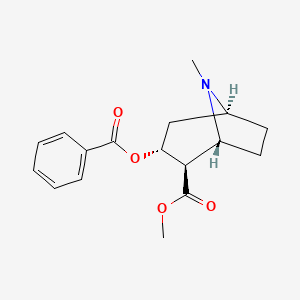
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
